molecular formula C16H21NO4 B8259182 (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Cat. No.: B8259182
M. Wt: 291.34 g/mol
InChI Key: KDPXLUYKVYWQEQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, often using a reagent like benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate salts, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without interference from the amine functionality. The benzoic acid moiety can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (s)-3-(1-(Methoxycarbonyl)pyrrolidin-3-yl)benzoic acid: Similar structure but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.

    (s)-3-(1-(Ethoxycarbonyl)pyrrolidin-3-yl)benzoic acid: Similar structure but with an ethoxycarbonyl group instead of a tert-butoxycarbonyl group.

Uniqueness

The uniqueness of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid lies in the presence of the tert-butoxycarbonyl group, which provides steric hindrance and stability, making it a valuable intermediate in organic synthesis. This compound’s specific structural features allow for selective reactions and applications in various fields.

Properties

IUPAC Name

3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXLUYKVYWQEQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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